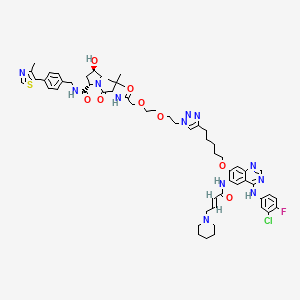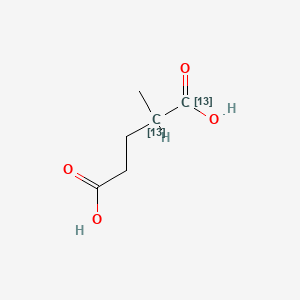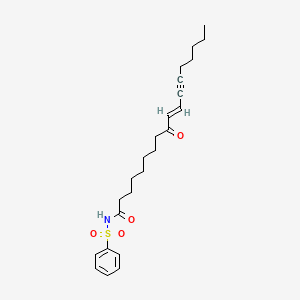![molecular formula C24H39NO8 B12427247 (1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol is a complex organic molecule characterized by its intricate hexacyclic structure. This compound is notable for its multiple stereocenters and the presence of various functional groups, including methoxy and hydroxyl groups. Such structural complexity often imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control over reaction conditions to ensure the correct stereochemistry is achieved. Common synthetic routes may include:
Formation of the core hexacyclic structure: This step often involves cyclization reactions, which can be facilitated by catalysts or specific reaction conditions such as temperature and pH.
Introduction of functional groups: Methoxy and hydroxyl groups are introduced through reactions such as methylation and hydroxylation. Reagents like methyl iodide and sodium hydroxide may be used.
Stereochemical control: Ensuring the correct configuration at each stereocenter is crucial. This may involve the use of chiral catalysts or specific reaction conditions that favor the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency and purity. This may include:
Optimization of reaction conditions: Industrial processes often require optimization to maximize yield and minimize waste.
Purification techniques: Methods such as crystallization, distillation, or chromatography may be employed to purify the final product.
Quality control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the methoxy groups.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for other complex molecules.
作用机制
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor interactions: It may interact with cellular receptors, triggering signaling pathways that lead to biological effects.
Pathway modulation: The compound may modulate specific biochemical pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-(acetoxy)-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4-yl 4-methoxybenzoate .
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol .
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its hexacyclic structure and the arrangement of methoxy and hydroxyl groups make it particularly interesting for research in various fields.
属性
分子式 |
C24H39NO8 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol |
InChI |
InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3/t11-,12+,13-,14?,15?,16-,17-,18-,19+,20+,21+,22-,23+,24-/m1/s1 |
InChI 键 |
BQTYHFZQSAKNQU-SBMJXBMWSA-N |
手性 SMILES |
CN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C(C([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC |
规范 SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



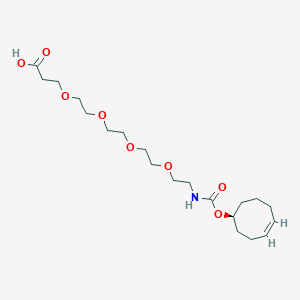
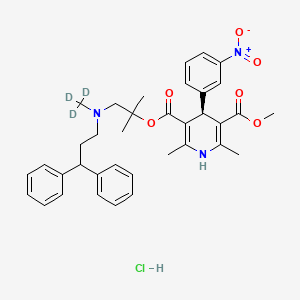
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)

![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)


